

Application Notes and Protocols: Step-by-Step Synthesis of the Amprenavir Side Chain

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Compound of Interest

Compound Name: Oxolan-3-yl methanesulfonate

Cat. No.: B186733

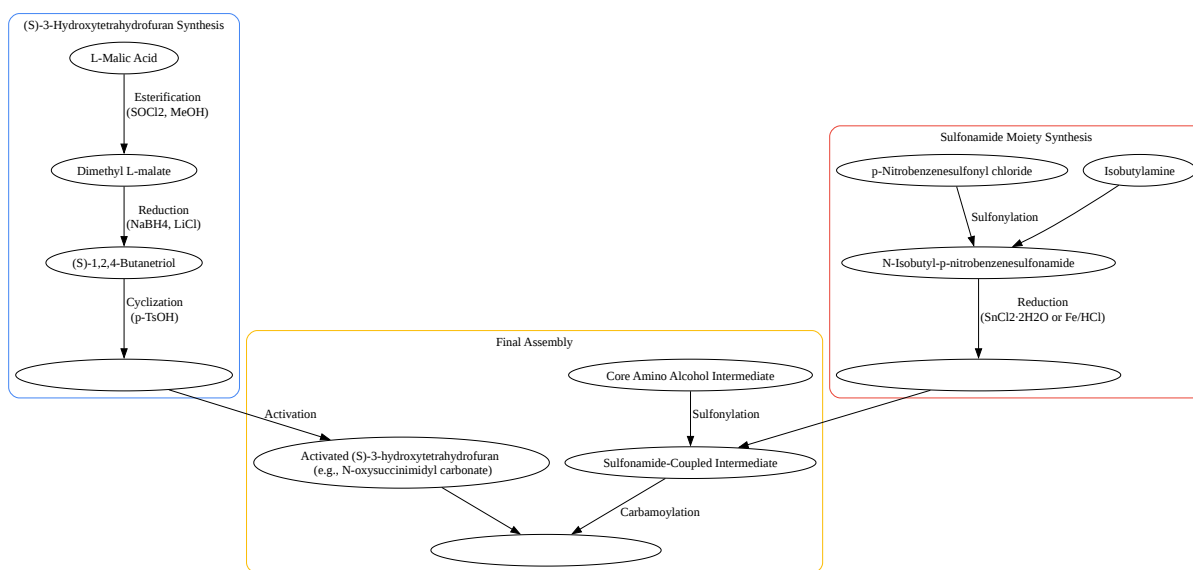
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the side chain of Amprenavir, a potent HIV protease inhibitor. The synthesis involves the preparation of two key intermediates, (S)-3-hydroxytetrahydrofuran and N-isobutyl-4-aminobenzenesulfonamide, and their subsequent coupling to the core structure.

Synthetic Strategy Overview

The synthesis of the amprenavir side chain is accomplished through a convergent approach. The first key component, (S)-3-hydroxytetrahydrofuran, provides the carbamate portion of the side chain. The second key component is the sulfonamide moiety, prepared from p-nitrobenzenesulfonyl chloride and isobutylamine. This is subsequently coupled to the core amino alcohol, followed by the introduction of the tetrahydrofuran group.



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Experimental Protocols

Part 1: Synthesis of (S)-3-hydroxytetrahydrofuran

This protocol outlines the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Step 1: Esterification of L-Malic Acid

- Suspend L-malic acid (1.0 eq) in methanol (3-4 volumes).
- Cool the mixture to -10°C to 0°C in an ice-salt bath.
- Slowly add thionyl chloride (2.2-2.5 eq) dropwise, maintaining the temperature below 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
- Heat the reaction to reflux for 1-2 hours to ensure completion.
- Cool the mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate to pH 7-8.
- Extract the product with ethyl acetate (3 x 3 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl L-malate as a colorless oil.

Step 2: Reduction of Dimethyl L-malate

- Dissolve dimethyl L-malate (1.0 eq) in ethanol or tetrahydrofuran (5-10 volumes).
- Add lithium chloride (2.0 eq).
- Portion-wise, add sodium borohydride (4.0 eq) to the mixture while maintaining the temperature at reflux.

- After the addition is complete, continue to reflux for an additional 4-6 hours.
- Cool the reaction mixture and carefully acidify with hydrochloric acid to pH 2.
- Filter the mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-hydroxytetrahydrofuran

- To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.05 eq).
- Heat the mixture under reduced pressure (e.g., 15-25 mmHg) and distill the product. The temperature of the distillation head should be maintained around 80-100°C.
- Collect the distillate, which is crude (S)-3-hydroxytetrahydrofuran.
- Redistill the crude product under reduced pressure to obtain pure (S)-3-hydroxytetrahydrofuran as a colorless syrup.

Part 2: Synthesis of N-isobutyl-4-aminobenzenesulfonamide

This protocol details the preparation of the sulfonamide moiety.^{[5][6]}

Step 1: Synthesis of N-isobutyl-4-nitrobenzenesulfonamide

- Dissolve p-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.
- Cool the solution to 0°C.
- Slowly add isobutylamine (2.0-2.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.

- Wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-isobutyl-4-nitrobenzenesulfonamide.

Step 2: Reduction of the Nitro Group

- Dissolve N-isobutyl-4-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethyl acetate and ethanol.
- Add stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0-5.0 eq).
- Heat the reaction mixture to reflux (around 70-80°C) for 1-2 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-isobutyl-4-aminobenzenesulfonamide. Alternatively, reduction can be achieved using iron powder in the presence of hydrochloric acid.[\[6\]](#)

Part 3: Coupling to the Amprenavir Core

The final steps involve the coupling of the sulfonamide to the core amino alcohol, followed by the addition of the (S)-3-hydroxytetrahydrofuran moiety. This protocol assumes the availability of the core amino alcohol intermediate, (2S,3R)-3-amino-1-phenyl-2-butanol, which can be synthesized from L-phenylalanine.[\[5\]](#)

Step 1: Sulfonylation of the Core Amino Alcohol

- Dissolve the core amino alcohol intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in dichloromethane.

- Cool the solution to 0°C.
- Add a solution of N-isobutyl-4-aminobenzenesulfonamide (1.1 eq) in dichloromethane dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer and concentrate to give the sulfonamide-coupled intermediate.

Step 2: Activation of (S)-3-hydroxytetrahydrofuran

- Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) and pyridine (1.5 eq) in dichloromethane.
- Cool the solution to 0°C.
- Add a solution of triphosgene (0.4 eq) in dichloromethane dropwise, maintaining the temperature below 5°C.
- Stir the mixture at 0°C for 1-2 hours to form the corresponding chloroformate, which can be converted to a more stable active carbonate, for example, by reaction with N-hydroxysuccinimide.^[5]

Step 3: Final Carbamoylation

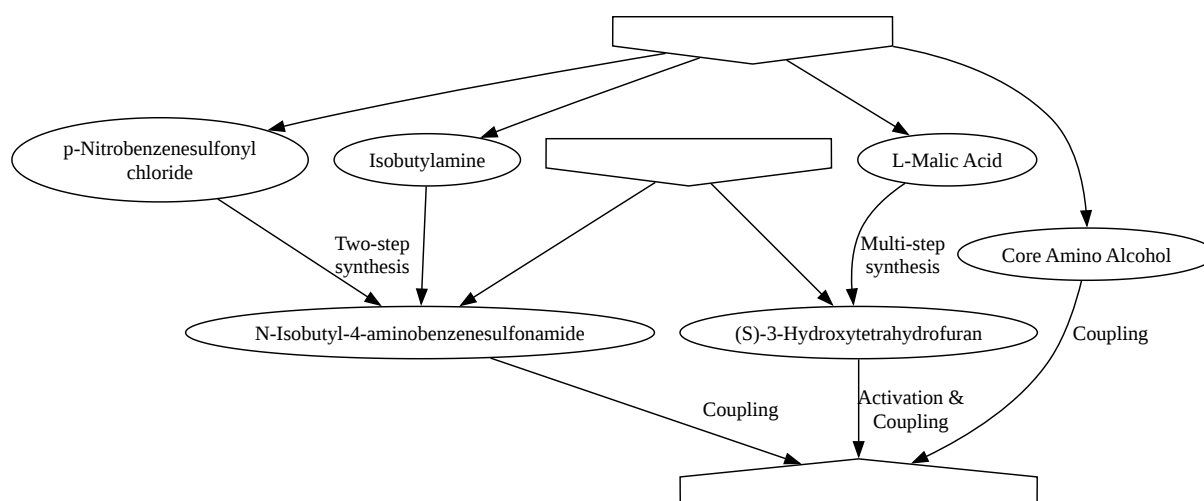
- To a solution of the sulfonamide-coupled intermediate (1.0 eq) in dichloromethane, add the freshly prepared activated (S)-3-hydroxytetrahydrofuran derivative (1.1 eq).
- Stir the reaction mixture at room temperature for 2-4 hours.
- Wash the reaction with 10% aqueous sodium carbonate solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to afford the final amprenavir side chain coupled product.^[5]

Quantitative Data Summary

Step	Reactants	Product	Yield (%)	Purity (%)	Reference
Esterification of L-Malic Acid	L-Malic Acid, Thionyl Chloride, Methanol	Dimethyl L-malate	~85-95	>95	[2] [3]
Reduction of Dimethyl L-malate	Dimethyl L-malate, Sodium Borohydride, Lithium Chloride	(S)-1,2,4-Butanetriol	~80-90	Crude	[2]
Cyclization to (S)-3-hydroxytetrahydrofuran	(S)-1,2,4-Butanetriol, p-Toluenesulfonic acid	(S)-3-hydroxytetrahydrofuran	~65-75	>97	[1]
Synthesis of N-isobutyl-4-nitrobenzene sulfonamide	p-Nitrobenzene sulfonyl chloride, Isobutylamine	N-isobutyl-4-nitrobenzene sulfonamide	~94	-	[5]
Reduction of the Nitro Group	N-isobutyl-4-nitrobenzene sulfonamide, $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$	N-isobutyl-4-aminobenzenesulfonamide	~90	-	[5]
Final Carbamoylation	Sulfonamide Intermediate, Activated (S)-3-hydroxytetrahydrofuran	Amprenavir	~85	-	[5]

Note: Yields and purities are approximate and can vary based on reaction conditions and purification methods.

Logical Relationships in Synthesis



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